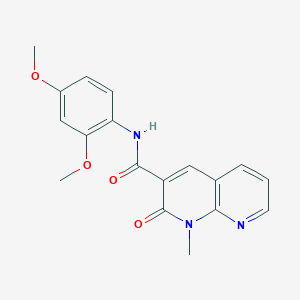

N-(2,4-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Descripción

N-(2,4-Dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic small molecule featuring a 1,8-naphthyridine core substituted with a methyl group at position 1 and a carboxamide-linked 2,4-dimethoxyphenyl group at position 2. This compound shares structural motifs with HIV integrase inhibitors and immunomodulators reported in the literature. Its design leverages electron-donating methoxy groups to enhance solubility and metabolic stability while maintaining affinity for biological targets .

Propiedades

IUPAC Name |

N-(2,4-dimethoxyphenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c1-21-16-11(5-4-8-19-16)9-13(18(21)23)17(22)20-14-7-6-12(24-2)10-15(14)25-3/h4-10H,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKVQDHGTFWFYPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction between 2-aminonicotinic acid and an appropriate aldehyde or ketone under acidic conditions.

Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the naphthyridine intermediate with an acyl chloride or anhydride in the presence of a base such as triethylamine.

Attachment of the Dimethoxyphenyl Group: The final step involves the coupling of the dimethoxyphenyl group to the naphthyridine core. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of the dimethoxyphenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for large-scale synthesis, and purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(2,4-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

The compound has been investigated for its potential therapeutic applications, particularly as an anti-inflammatory and analgesic agent.

Anti-inflammatory Activity

Recent studies have demonstrated that this compound exhibits potent anti-inflammatory effects. In vitro assays have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. The compound's effectiveness has been compared to standard anti-inflammatory medications like diclofenac, indicating its potential as a viable alternative in treating inflammatory conditions.

Analgesic Properties

In addition to its anti-inflammatory effects, N-(2,4-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has shown promising analgesic properties in animal models. Studies report a reduction in pain response comparable to established analgesics, suggesting its potential use in pain management therapies.

In Vivo Efficacy

A study conducted on rats with induced inflammation demonstrated that administration of the compound resulted in significant reduction in paw edema compared to control groups treated with saline. The results indicated a dose-dependent response with maximum efficacy observed at higher doses.

Cellular Assays

In cellular assays using human fibroblast cells, treatment with this compound led to a marked decrease in the expression levels of COX-2 and inducible nitric oxide synthase (iNOS), further supporting its anti-inflammatory potential.

Synthesis and Chemical Properties

The synthesis of N-(2,4-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions that include the formation of the naphthyridine core followed by functionalization at the carboxamide position. Recent advancements have focused on improving yield and purity while minimizing by-products.

Mecanismo De Acción

The mechanism of action of N-(2,4-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit bacterial RNA polymerase by binding to the enzyme’s active site, thereby preventing the synthesis of essential RNA molecules. Additionally, it may modulate signaling pathways by interacting with cellular receptors or enzymes, leading to altered cellular responses.

Comparación Con Compuestos Similares

Substituent Effects on the Naphthyridine Core

The 1-methyl group on the naphthyridine core distinguishes the target compound from analogues with bulkier substituents (e.g., benzyloxy or morpholinylethyl groups). For example:

- Compound 10v (): Features a 1-benzyloxy group and a 4-((2,4-dimethoxybenzyl)amino) substituent. However, the amino-linked dimethoxybenzyl moiety in 10v may enhance target binding through hydrogen bonding .

- VL15 (): Contains a 1-(2-morpholin-4-ylethyl) group, which introduces polarity and hydrogen-bonding capacity. This contrasts with the target’s lipophilic methyl group, suggesting divergent pharmacokinetic profiles .

Carboxamide Substituent Variations

The N-(2,4-dimethoxyphenyl) carboxamide group is critical for target engagement. Key comparisons include:

- Compound 5a4 (): Substituted with an N-(4-chlorophenyl) group.

- Compound in : Features an N-(2-methoxyphenyl) group. The single methoxy group may offer less steric and electronic modulation than the 2,4-dimethoxy configuration, impacting binding affinity .

Data Tables

Table 1: Structural and Physicochemical Comparison

*Calculated from molecular formula C₁₉H₁₉N₃O₄.

Key Research Findings

- Electron-Donating vs. Withdrawing Groups : Methoxy groups in the target compound enhance solubility (clogP ~2.1) compared to chloro-substituted analogues (clogP ~3.5) .

- Metabolic Stability : Methoxy groups resist glucuronidation better than hydroxy groups in compounds like 5j , which may undergo rapid Phase II metabolism .

Actividad Biológica

N-(2,4-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound within the class of 1,8-naphthyridine derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug development. This article explores its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 302.33 g/mol

- CAS Number : 899983-98-3

The compound features a naphthyridine core with a carboxamide group at the 3-position and a dimethoxyphenyl group at the 1-position. This configuration is significant for its biological interactions and pharmacological properties.

Antiparasitic Activity

Research has indicated that naphthyridine derivatives demonstrate significant antiparasitic activity. A study focusing on a series of 8-hydroxy naphthyridines highlighted the importance of structural modifications for enhancing efficacy against leishmaniasis. The removal or modification of functional groups such as hydroxyls can drastically affect biological activity, as shown in Table 1 below:

| Compound | Modification | pEC50 Value | Activity |

|---|---|---|---|

| 16 | None | 5.8 | Active |

| 17 | Methylation | <5.0 | Inactive |

| 18 | Hydroxyl Removal | <5.0 | Inactive |

This data suggests that specific functional groups are critical for maintaining antiparasitic potency, emphasizing the importance of SAR studies in drug design .

The mechanism of action for N-(2,4-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide likely involves interaction with specific biological targets such as enzymes or receptors. Preliminary studies suggest that this compound may act as an inhibitor for certain metabolic pathways relevant to parasitic survival and proliferation. Understanding these interactions requires further investigation into enzyme kinetics and receptor binding assays.

Cytotoxicity and Safety Profile

While exploring the therapeutic potential of this compound, it is crucial to assess its cytotoxicity and safety profile. Studies have indicated that certain modifications can lead to increased risk of hepatotoxicity. For instance, compounds exhibiting high potency in cell health assays also showed potential toxicity in liver models .

Case Studies

Several case studies have been conducted to evaluate the efficacy of naphthyridine derivatives in vivo:

- Leishmaniasis Treatment : A study demonstrated that specific naphthyridine derivatives significantly reduced parasite load in infected models compared to controls.

- Cancer Cell Lines : Another investigation revealed that modified compounds exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells.

These findings highlight the dual potential of N-(2,4-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide as both an antiparasitic agent and a candidate for cancer therapy.

Q & A

Q. What are the standard synthetic routes for N-(2,4-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis of 1,8-naphthyridine carboxamides typically involves multi-step protocols. A common approach includes:

- Step 1: Formation of the 1,8-naphthyridine core via cyclization of substituted pyridine derivatives with diethyl ethoxy methylene malonate under reflux (120°C, 1 h) .

- Step 2: Functionalization at the N1 position using alkylating agents (e.g., benzyl or chlorobenzyl chlorides) in the presence of NaH/DMF at 90°C .

- Step 3: Amidation via coupling with substituted anilines (e.g., 2,4-dimethoxyphenylamine) under sealed-tube conditions (25–100°C, 24 h) .

Optimization Tips: - Use sonochemical methods (e.g., ultrasonic irradiation) to reduce reaction times and improve yields, as demonstrated for analogous naphthyridines .

- Monitor byproducts using TLC or HPLC to adjust stoichiometry (e.g., excess alkylating agent to drive N1 substitution) .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

- 1H NMR: Key signals include:

- IR Spectroscopy:

- Mass Spectrometry:

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when synthesizing derivatives of this compound?

Methodological Answer: Contradictions often arise from dynamic processes (e.g., rotamerism in amide bonds) or impurities. Strategies include:

- Variable-Temperature NMR: Conduct experiments at elevated temperatures (e.g., 50°C in DMSO-d6) to coalesce split peaks caused by slow conformational exchange .

- 2D NMR (COSY, HSQC): Assign overlapping aromatic signals by correlating proton-proton and proton-carbon couplings .

- Byproduct Analysis: Use preparative HPLC to isolate minor components and characterize them via high-resolution MS .

Q. What in silico strategies are recommended to predict the biological activity or reactivity of this naphthyridine derivative?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or enzymes). Focus on the carboxamide and methoxy groups as hydrogen-bond donors/acceptors .

- DFT Calculations: Optimize the geometry at the B3LYP/6-31G* level to predict reactivity sites (e.g., electrophilic aromatic substitution at the naphthyridine C5 position) .

- Reaction Path Search: Apply quantum chemical methods (e.g., Nudged Elastic Band) to simulate transition states during synthesis steps, such as amidation or cyclization .

Q. What methodological approaches are effective for analyzing reaction mechanisms in the synthesis of 1,8-naphthyridine carboxamides?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Substitute key hydrogens (e.g., NH in amidation) with deuterium to identify rate-determining steps .

- Trapping Intermediates: Quench reactions at partial conversion (e.g., using liquid N2) and isolate intermediates via flash chromatography for characterization .

- Computational Mechanistic Studies: Map free-energy profiles for proposed pathways (e.g., nucleophilic attack vs. radical mechanisms) using Gaussian or ORCA software .

Q. How can researchers address low yields in the final amidation step of this compound?

Methodological Answer:

- Catalyst Screening: Test coupling agents (e.g., HATU, EDCI) or transition-metal catalysts (e.g., Pd(OAc)₂) to improve efficiency .

- Solvent Optimization: Replace DMF with polar aprotic solvents like NMP or DMAc, which enhance solubility of aromatic amines .

- Microwave-Assisted Synthesis: Apply controlled microwave heating (e.g., 100°C, 30 min) to accelerate amidation kinetics .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.